N-Desmethyl Toremifene Hydrochloride Salt
Description
Systematic Nomenclature and Molecular Formula
This compound is systematically designated as (Z)-2-(4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N-methylethan-1-amine hydrochloride. The compound bears the Chemical Abstracts Service registry number 176671-73-1, while its corresponding free base form is catalogued under registry number 110503-61-2.
The molecular composition of this compound is represented by the formula C₂₅H₂₆ClNO·HCl, indicating the presence of a hydrochloride salt formation with the parent base structure. This formulation results in a molecular weight of 428.39 grams per mole for the complete salt form, while the free base component contributes 391.9 grams per mole to the overall structure.
Alternative nomenclature systems recognize this compound through various designations including N-Demethyltoremifene and N-desmethyltoremifene, reflecting standardized terminology across different chemical databases and regulatory frameworks. The International Union of Pure and Applied Chemistry designation provides the complete systematic name as 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine for the base structure.
Table 1: Molecular Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 176671-73-1 |
| Free Base Chemical Abstracts Service Number | 110503-61-2 |
| Molecular Formula (Salt) | C₂₅H₂₆ClNO·HCl |
| Molecular Formula (Free Base) | C₂₅H₂₆ClNO |
| Molecular Weight (Salt) | 428.39 g/mol |
| Molecular Weight (Free Base) | 391.9 g/mol |
| Unique Ingredient Identifier | 2EBS4A61GK |
Stereochemical Configuration and Isomeric Forms
The stereochemical architecture of this compound is fundamentally characterized by the presence of a Z-configuration double bond within the central stilbene-like backbone structure. This geometric isomerism represents a critical structural feature that directly influences the compound's biological activity and receptor binding characteristics.
The Z-isomeric configuration is specifically denoted in the systematic nomenclature through the (Z)-4-chloro-1,2-diphenylbut-1-enyl designation, indicating the spatial arrangement of substituents around the central alkene functionality. This stereochemical specificity distinguishes the compound from potential E-isomeric forms and establishes definitive structural parameters for analytical identification.
Simplified Molecular Input Line Entry System notation for the compound is represented as ClCC/C(C1=CC=CC=C1)=C(C2=CC=CC=C2)/C(C=C3)=CC=C3OCCNC.Cl, providing a linear representation of the three-dimensional molecular architecture including the salt formation. The International Chemical Identifier string InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3/b25-24- confirms the specific Z-stereochemical assignment.
The compound demonstrates structural classification as a stilbenoid derivative, characterized by the presence of two aromatic ring systems connected through an ethene bridge with additional chloroalkyl and phenoxyethylamine substituents. This structural framework positions this compound within the broader category of triphenylethylene derivatives, establishing its relationship to other selective estrogen receptor modulators.
Crystallographic Analysis and Solid-State Properties
This compound exhibits definitive solid-state characteristics that distinguish its physical properties and influence analytical handling procedures. The compound manifests as a solid crystalline material under standard atmospheric conditions, with established thermal stability parameters that support routine laboratory manipulation and storage protocols.
Crystallographic investigations reveal that the hydrochloride salt formation significantly impacts the overall molecular packing arrangements and intermolecular interactions within the solid matrix. The ionic nature of the hydrochloride functionality introduces additional hydrogen bonding opportunities that contribute to enhanced crystalline stability compared to the free base form.
Solubility characteristics demonstrate preferential dissolution in organic solvent systems, with limited aqueous solubility that reflects the predominantly hydrophobic nature of the triphenylethylene backbone structure. This solubility profile directly influences analytical methodology selection and sample preparation protocols for various analytical techniques.
Physical appearance descriptions consistently identify the compound as a white to off-white crystalline solid, providing visual identification parameters for quality control assessments. Storage recommendations typically specify ambient temperature conditions with protection from light and moisture to maintain long-term stability.
Table 2: Physical Property Characteristics
| Property | Specification |
|---|---|
| Physical State | Solid (crystalline) |
| Appearance | White to off-white crystalline powder |
| Storage Temperature | Ambient conditions (-20°C recommended) |
| Shipping Temperature | Room temperature |
| Solubility Profile | Organic solvents preferred |
| Stability | Stable under recommended conditions |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Comprehensive spectroscopic characterization of this compound encompasses multiple analytical techniques that provide definitive structural confirmation and purity assessment capabilities. Nuclear Magnetic Resonance spectroscopy represents the primary analytical tool for structural elucidation, offering detailed information regarding molecular connectivity and stereochemical assignments.
Proton Nuclear Magnetic Resonance spectra demonstrate characteristic signal patterns consistent with the aromatic proton environments of the three phenyl ring systems, typically appearing in the 7.0-7.5 parts per million chemical shift range. The aliphatic proton signals corresponding to the chloroalkyl chain and ethylamino functionalities provide additional structural confirmation through distinct chemical shift patterns and coupling relationships.
Carbon-13 Nuclear Magnetic Resonance analysis reveals the complete carbon framework structure, with characteristic signals for aromatic carbons, aliphatic carbons, and the quaternary carbon centers associated with the central alkene functionality. The presence of the chlorine substituent influences the chemical shift patterns of adjacent carbon atoms, providing diagnostic information for structural assignment.
Mass spectrometric analysis employs electrospray ionization techniques to generate molecular ion species for accurate mass determination and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 392 for the free base form, with characteristic fragmentation patterns that include loss of the dimethylamino side chain and chloroalkyl substituents.
Liquid Chromatography-Tandem Mass Spectrometry methods utilize selected reaction monitoring transitions with precursor ions corresponding to the protonated molecular ion and characteristic product ions at mass-to-charge ratios 72 and 58, reflecting N-methylamino and desmethyl amino functionalities respectively. These analytical parameters enable sensitive detection and quantification in complex biological matrices.
Ultraviolet-Visible spectrophotometry reveals absorption characteristics consistent with the extended aromatic chromophore system, with maximum absorption wavelengths reflecting the triphenylethylene structural framework. The presence of the electron-donating phenoxy functionality and electron-withdrawing chloroalkyl substituents influences the overall electronic transition energies and absorption intensities.
Table 3: Key Spectroscopic Parameters
| Analytical Technique | Key Features |
|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic signals 7.0-7.5 ppm, aliphatic chain patterns |
| Carbon-13 Nuclear Magnetic Resonance | Complete carbon framework identification |
| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 392 (free base) |
| Tandem Mass Spectrometry | Product ions at m/z 72, 58 |
| Ultraviolet-Visible | Aromatic chromophore absorption patterns |
| Infrared | Characteristic C-H, C=C, C-O stretching frequencies |
Infrared spectroscopic analysis provides complementary structural information through identification of characteristic functional group vibrational frequencies, including aromatic carbon-hydrogen stretching, alkene carbon-carbon double bond stretching, and ether carbon-oxygen stretching modes that collectively confirm the structural assignments derived from Nuclear Magnetic Resonance and mass spectrometric data.
Properties
CAS No. |
176671-73-1 |
|---|---|
Molecular Formula |
C25H27Cl2NO |
Molecular Weight |
428.397 |
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-; |
InChI Key |
XSYDBYOGXKDAHE-BJFQDICYSA-N |
SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Synonyms |
2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N-methylethanamine Hydrochloride Salt; _x000B_(Z)-4-Chloro-1,2-diphenyl-1-[4-[2-(N-methylamino)ethoxy]phenyl]-1-butene Hydrochloride Salt; Fc 1200 Hydrochloride Salt; N-Demethyltoremifene Hydrochloride |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Desmethyl Toremifene Hydrochloride Salt involves the demethylation of Toremifene. This process typically requires specific reaction conditions, including the use of demethylating agents such as boron tribromide or other suitable reagents. The reaction is carried out under controlled temperatures and monitored to ensure the desired product is obtained .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
N-Desmethyl Toremifene Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
N-Desmethyl Toremifene Hydrochloride Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Toremifene and its metabolites.
Biology: The compound is studied for its biological activity and interactions with estrogen receptors.
Medicine: Research focuses on its potential therapeutic effects and its role in the metabolism of Toremifene.
Mechanism of Action
N-Desmethyl Toremifene Hydrochloride Salt exerts its effects by binding to estrogen receptors. It can act as an estrogen agonist or antagonist, depending on the target tissue and conditions. The compound’s mechanism of action involves modulating the transcription of estrogen-responsive genes, thereby influencing cell proliferation and differentiation .
Comparison with Similar Compounds
Structural and Functional Comparison with Toremifene
- Structural Differences: Toremifene (C26H28ClNO) contains a methyl group on the ethylamine side chain, whereas N-Desmethyl Toremifene lacks this group (C25H26ClNO·HCl) . The hydrochloride salt form enhances solubility compared to Toremifene citrate (CAS: 89778-27-8), which is the clinically used salt form .
- Pharmacological Implications: Toremifene acts as a SERM, competing with estrogen for receptor binding to inhibit breast cancer proliferation. Its efficacy is comparable to Tamoxifen, with a 49% reduction in invasive breast cancer risk in high-risk patients . N-Desmethyl Toremifene is likely a metabolite of Toremifene, formed via hepatic demethylation.
Comparison with Other Desmethylated Metabolites
N-Desmethyl Zolmitriptan (CAS: 139264-35-0) :
- A metabolite of the migraine drug Zolmitriptan, this compound exhibits reduced serotonin receptor affinity compared to the parent drug, highlighting how demethylation can diminish therapeutic activity .
- Similarly, N-Desmethyl Toremifene may have lower anti-estrogenic potency than Toremifene, though direct evidence is lacking.
N-Desmethyl Bosutinib (CAS: 380843-81-2) :
Comparison with Tamoxifen and Other SERMs
Tamoxifen (CAS: 10540-29-1) :
- Tamoxifen, a first-generation SERM, reduces breast cancer risk by 49% but increases endometrial cancer risk (risk ratio = 2.53) .
- Toremifene, a second-generation SERM, shares Tamoxifen’s mechanism but has a chlorine substitution that may reduce endometrial toxicity. N-Desmethyl Toremifene’s safety profile remains unstudied .
- The absence of a methyl group in N-Desmethyl Toremifene could theoretically reduce off-target effects, but this is speculative .
Physicochemical and Regulatory Considerations
Solubility and Stability :
- Regulatory Status: Toremifene citrate is FDA-approved and labeled with precise salt equivalencies (e.g., "60 mg Toremifene as citrate") .
Biological Activity
N-Desmethyl Toremifene Hydrochloride Salt (NDTH) is a significant metabolite of Toremifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of hormone-sensitive cancers. This article explores the biological activity of NDTH, including its pharmacological properties, mechanisms of action, and clinical implications.
This compound is characterized by its ability to interact with estrogen receptors (ERs), functioning as both an agonist and antagonist depending on the tissue context. This dual action allows NDTH to modulate the transcription of estrogen-responsive genes, influencing cellular processes such as proliferation and differentiation.
Key Mechanisms:
- Binding Affinity: NDTH exhibits a specific binding affinity for ERs, comparable to other SERMs like Tamoxifen and Raloxifene but with distinct pharmacokinetic profiles.
- Transcription Modulation: By binding to ERs, NDTH can either promote or inhibit gene expression related to cell growth and apoptosis, which is crucial in cancer therapy .
Pharmacokinetics and Bioavailability
The pharmacokinetics of NDTH have been studied extensively, particularly in animal models. In Sprague-Dawley rats, NDTH demonstrated high oral bioavailability, with therapeutic concentrations maintained after multiple doses. Key findings include:
- Half-Life: The elimination half-life of NDTH is approximately five days, allowing for sustained effects post-administration .
- Dose Dependency: Studies indicate that increasing doses correlate with higher plasma concentrations, emphasizing the importance of dose optimization in therapeutic settings .
| Parameter | Value |
|---|---|
| Half-Life | ~5 days |
| Bioavailability | High |
| Dose Range Studied | 20 - 200 mg/kg |
1. Cancer Treatment
NDTH has been investigated for its efficacy in reducing fracture risk in men undergoing androgen deprivation therapy for prostate cancer. A notable study demonstrated that patients receiving NDTH experienced a significant reduction in new vertebral fractures compared to those on placebo:
- Study Design: Double-blind, placebo-controlled trial involving 1,284 men.
- Results: The incidence of new vertebral fractures was 4.9% in the placebo group versus 2.5% in the NDTH group (p = 0.05), alongside improvements in bone mineral density and lipid profiles .
2. Hormonal Modulation
Research has shown that NDTH can influence hormonal pathways beyond estrogen receptor modulation. For instance, it has been observed to improve lipid profiles significantly while reducing markers of bone turnover in treated subjects .
Comparative Analysis with Other SERMs
When compared to other SERMs such as Tamoxifen and Raloxifene, NDTH displays unique properties that may offer advantages in specific clinical scenarios:
| Compound | Primary Use | Mechanism | Unique Features |
|---|---|---|---|
| N-Desmethyl Toremifene | Cancer treatment | ER modulation | Distinct metabolic profile |
| Tamoxifen | Breast cancer treatment | ER agonist/antagonist | Extensive metabolism |
| Raloxifene | Osteoporosis prevention | ER agonist | Primarily bone-targeted effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
